Ethyl 2-(1-(aminomethyl)cyclobutyl)-2-hydroxyacetate
Description
Ethyl 2-(1-(aminomethyl)cyclobutyl)-2-hydroxyacetate is a cyclobutane-containing hydroxyacetate derivative characterized by a unique combination of functional groups: a cyclobutyl ring substituted with an aminomethyl group, a hydroxyl group, and an ethyl ester moiety. This compound’s structural complexity confers distinct physicochemical and biological properties, making it relevant in pharmaceutical and synthetic chemistry research. Its cyclobutane core introduces steric constraints and conformational rigidity, which can influence binding affinity and metabolic stability compared to smaller cyclic analogs like cyclopropane derivatives .
Properties
Molecular Formula |
C9H17NO3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
ethyl 2-[1-(aminomethyl)cyclobutyl]-2-hydroxyacetate |
InChI |
InChI=1S/C9H17NO3/c1-2-13-8(12)7(11)9(6-10)4-3-5-9/h7,11H,2-6,10H2,1H3 |
InChI Key |
CIBDGFQBPIQUKY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1(CCC1)CN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-(aminomethyl)cyclobutyl)-2-hydroxyacetate typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of a suitable precursor.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a nucleophilic substitution reaction using an appropriate amine.
Esterification: The final step involves the esterification of the hydroxy group with ethyl acetate under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-(aminomethyl)cyclobutyl)-2-hydroxyacetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various electrophiles under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted derivatives.
Scientific Research Applications
Ethyl 2-(1-(aminomethyl)cyclobutyl)-2-hydroxyacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(1-(aminomethyl)cyclobutyl)-2-hydroxyacetate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Table 1: Comparative Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
